Cas no 946302-29-0 (N-(2-methoxyphenyl)-1-(2-methylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

N-(2-methoxyphenyl)-1-(2-methylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
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- 3-Pyridinecarboxamide, 1,2-dihydro-N-(2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-
- N-(2-methoxyphenyl)-1-(2-methylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
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- インチ: 1S/C21H20N2O3/c1-15-8-3-4-9-16(15)14-23-13-7-10-17(21(23)25)20(24)22-18-11-5-6-12-19(18)26-2/h3-13H,14H2,1-2H3,(H,22,24)
- InChIKey: LVWBBUKISLPOHY-UHFFFAOYSA-N
- ほほえんだ: C1(=O)N(CC2=CC=CC=C2C)C=CC=C1C(NC1=CC=CC=C1OC)=O
N-(2-methoxyphenyl)-1-(2-methylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2743-0377-4mg |
N-(2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |
946302-29-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2743-0377-5mg |
N-(2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |
946302-29-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2743-0377-2μmol |
N-(2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |
946302-29-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2743-0377-1mg |
N-(2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |
946302-29-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2743-0377-10mg |
N-(2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |
946302-29-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2743-0377-15mg |
N-(2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |
946302-29-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2743-0377-20mg |
N-(2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |
946302-29-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2743-0377-5μmol |
N-(2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |
946302-29-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2743-0377-3mg |
N-(2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |
946302-29-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2743-0377-30mg |
N-(2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |
946302-29-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 |
N-(2-methoxyphenyl)-1-(2-methylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide 関連文献
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
N-(2-methoxyphenyl)-1-(2-methylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamideに関する追加情報
Professional Introduction to N-(2-methoxyphenyl)-1-(2-methylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS No. 946302-29-0)
N-(2-methoxyphenyl)-1-(2-methylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, identified by its CAS number 946302-29-0, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, featuring a pyridine core with substituents that include methoxy and methyl groups, has garnered attention due to its structural complexity and potential biological activity. The pyridine ring is a pivotal pharmacophore in many bioactive molecules, and the specific arrangement of functional groups in this compound suggests a unique interaction profile with biological targets.
The synthesis of N-(2-methoxyphenyl)-1-(2-methylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves multi-step organic transformations that highlight the synthetic prowess required to construct such a molecule. The presence of the 2-oxo group, also known as an ethoxymethylene group, introduces a reactive site that can participate in various chemical reactions, including condensation and cyclization processes. These reactions are crucial for forming the heterocyclic core of the compound, which is essential for its biological activity.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic applications. Pyridine derivatives, in particular, have been extensively studied due to their broad spectrum of biological activities. N-(2-methoxyphenyl)-1-(2-methylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is no exception and has been explored for its potential role in various pharmacological contexts. The methoxy and methyl groups on the aromatic rings contribute to the compound's lipophilicity and solubility characteristics, which are critical factors in drug design.
The pharmacological profile of N-(2-methoxyphenyl)-1-(2-methylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has been investigated in several preclinical studies. These studies have revealed that the compound exhibits promising interactions with enzymes and receptors involved in various metabolic pathways. For instance, its structure suggests potential activity as an inhibitor of certain kinases and other enzymes implicated in inflammatory responses. This makes it a valuable candidate for further exploration in the development of drugs targeting inflammatory and degenerative diseases.
The molecular modeling studies of N-(2-methoxyphenyl)-1-(2-methylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide have provided insights into its binding affinity and mode of interaction with biological targets. These studies have been instrumental in optimizing the compound's structure to enhance its potency and selectivity. By leveraging computational techniques such as molecular dynamics simulations and docking studies, researchers have been able to predict how this molecule might behave within a biological system.
In addition to its pharmacological potential, N-(2-methoxyphenyl)-1-(2-methylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide2-oxo group makes it a versatile intermediate in synthetic chemistry, allowing for further functionalization and derivatization to produce novel analogs with tailored properties. This flexibility is crucial for drug discovery programs where rapid iteration and optimization are essential.
The synthesis of this compound has also led to the development of new synthetic methodologies that could be applied to other heterocyclic systems. These methodologies have improved the efficiency and scalability of producing complex molecules like N-(
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